An In-depth Technical Guide to (Chloromethyl)diphenylphosphine Oxide for Researchers and Drug Development Professionals
An In-depth Technical Guide to (Chloromethyl)diphenylphosphine Oxide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of (Chloromethyl)diphenylphosphine oxide, a versatile organophosphorus compound with significant potential in organic synthesis and medicinal chemistry. Drawing upon established scientific principles and field-proven insights, this document delves into its core properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.
Core Identification and Physicochemical Properties
(Chloromethyl)diphenylphosphine oxide, a key synthetic building block, is uniquely identified by its CAS number. Its fundamental properties are summarized below, providing a foundational understanding for its application in a laboratory setting.
Table 1: Core Properties of (Chloromethyl)diphenylphosphine oxide
| Property | Value | Source(s) |
| CAS Number | 1806-49-1 | [1][2] |
| Molecular Formula | C₁₃H₁₂ClOP | [3] |
| Molecular Weight | 250.66 g/mol | [2][3] |
| Appearance | White solid | [Coompo Research Chemicals] |
| Melting Point | 137-138 °C | [SciELO México] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [Coompo Research Chemicals] |
| Storage Conditions | Store at 2-8°C, protected from air and light | [Coompo Research Chemicals] |
Synthesis and Mechanistic Insights
The reliable synthesis of (Chloromethyl)diphenylphosphine oxide is crucial for its application. A well-established and reproducible two-step method starts from the readily available chlorodiphenylphosphine.
Two-Step Synthesis Protocol
This synthetic pathway involves the initial formation of a hydroxymethyl intermediate, followed by chlorination.
Step 1: Synthesis of Hydroxymethyldiphenylphosphine oxide
The first step involves the reaction of chlorodiphenylphosphine with an aqueous solution of formaldehyde in the presence of hydrochloric acid.
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Reaction: The phosphorus atom of chlorodiphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The acidic conditions facilitate the reaction and subsequent workup.
-
Protocol:
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To a stirred solution of chlorodiphenylphosphine (1 equivalent) in a suitable solvent (e.g., concentrated hydrochloric acid), add an excess of 37% aqueous formaldehyde solution.
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Heat the reaction mixture at 100°C overnight.
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Monitor the reaction progress by an appropriate method (e.g., TLC or ³¹P NMR).
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Upon completion, cool the reaction mixture to room temperature.
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The product, hydroxymethyldiphenylphosphine oxide, will precipitate. Isolate the solid by filtration, wash with water, and dry under vacuum.
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Step 2: Synthesis of (Chloromethyl)diphenylphosphine oxide
The intermediate hydroxymethyldiphenylphosphine oxide is then chlorinated using thionyl chloride.
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Reaction: The hydroxyl group is converted into a good leaving group by reaction with thionyl chloride, which is then displaced by the chloride ion in an SN2-type reaction.
-
Protocol:
-
Dissolve hydroxymethyldiphenylphosphine oxide (1 equivalent) in dichloromethane.
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To this solution, add thionyl chloride (2 equivalents) dropwise at room temperature.
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Stir the reaction mixture for 3 hours.
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Carefully quench the reaction with water.
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Neutralize the solution with aqueous sodium bicarbonate.
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Extract the product with dichloromethane.
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Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (Chloromethyl)diphenylphosphine oxide as a white solid.
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Caption: Two-step synthesis of (Chloromethyl)diphenylphosphine oxide.
Chemical Reactivity and Synthetic Utility
The reactivity of (Chloromethyl)diphenylphosphine oxide is dominated by the electrophilic nature of the carbon atom in the chloromethyl group, making it a valuable precursor for a variety of functionalized phosphine oxides.
Precursor to Phosphonium Salts for Wittig-Type Reactions
The chloromethyl group can readily undergo nucleophilic substitution with triphenylphosphine to form a phosphonium salt. This salt, upon deprotonation with a strong base, generates the corresponding ylide, a key reagent in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.
Caption: Formation of a phosphorus ylide from (Chloromethyl)diphenylphosphine oxide for the Wittig reaction.
Synthesis of Vinyl Diphenylphosphine Oxide
(Chloromethyl)diphenylphosphine oxide can serve as a precursor to vinyl diphenylphosphine oxide, a valuable monomer for the production of flame-resistant polymers.[4] This transformation typically involves a dehydrochlorination reaction.
Ligand in Coordination Chemistry
The phosphine oxide group is a strong Lewis base and can coordinate to a variety of metal centers. (Chloromethyl)diphenylphosphine oxide has been utilized as a ligand in the synthesis of organometallic complexes, for example, with tin and uranium. In these complexes, the chlorine atom of the chloromethyl group does not directly coordinate to the metal center but can influence the solid-state packing through dipolar interactions.
Applications in Drug Discovery and Development
The phosphine oxide moiety has gained significant attention in medicinal chemistry, largely due to the FDA approval of the anticancer drug Brigatinib, which features a dimethylphosphine oxide group.[5][6] This has spurred interest in phosphine oxides as valuable functional groups for modulating the physicochemical and pharmacokinetic properties of drug candidates.
The Role of the Phosphine Oxide Group in Medicinal Chemistry
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Hydrogen Bond Acceptor: The P=O bond is a strong hydrogen bond acceptor, enabling potent interactions with biological targets.[5]
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Improved Physicochemical Properties: Incorporation of a phosphine oxide group can increase the polarity of a molecule, leading to enhanced aqueous solubility and improved metabolic stability.[5]
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Scaffold for Derivatization: The tetrahedral geometry of the phosphorus atom provides three vectors for chemical modification, allowing for fine-tuning of the molecule's properties.[5]
(Chloromethyl)diphenylphosphine oxide, with its reactive chloromethyl handle, is a prime candidate for introducing the beneficial diphenylphosphine oxide scaffold into potential drug molecules. This allows for the exploration of new chemical space and the development of novel therapeutics with improved properties.
Potential Application in Peptide Chemistry
While the direct use of (Chloromethyl)diphenylphosphine oxide in peptide synthesis is not extensively documented, its structure suggests potential applications, particularly in solid-phase peptide synthesis (SPPS). The chloromethyl group could, in principle, be used to anchor the C-terminus of the first amino acid to a solid support, analogous to the classic Merrifield resin (a chloromethylated polystyrene).[7] This would introduce a phosphine oxide moiety at the C-terminus of the synthetic peptide, potentially influencing its conformation and biological activity.
Caption: Conceptual workflow for utilizing a (Chloromethyl)diphenylphosphine oxide-functionalized resin in SPPS.
Furthermore, its known application in the "production of peptide thioester" suggests its utility in native chemical ligation, a powerful technique for the synthesis of large peptides and proteins.[1]
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical reagent.
GHS Classification for (Chloromethyl)diphenylphosphine oxide: [2]
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Pictogram:
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Corrosion
-
-
Signal Word: Danger
-
Hazard Statement:
-
H314: Causes severe skin burns and eye damage.[2]
-
-
Precautionary Statements:
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry place (2-8°C), away from incompatible materials such as strong oxidizing agents. [Coompo Research Chemicals]
-
Keep the container tightly sealed and protected from air and light. [Coompo Research Chemicals]
Disclaimer: This safety information is based on available data from a commercial supplier. A comprehensive, multi-section Safety Data Sheet (SDS) was not publicly available at the time of writing. Users must consult the SDS provided by their supplier for complete and up-to-date safety information and handle the compound accordingly.
Conclusion
(Chloromethyl)diphenylphosphine oxide is a valuable and versatile reagent with significant potential for researchers, particularly those in the field of drug development. Its straightforward synthesis, reactive chloromethyl group, and the inherent properties of the phosphine oxide moiety make it an attractive building block for the creation of novel molecules with tailored properties. As the importance of phosphine oxides in medicinal chemistry continues to grow, a thorough understanding of key synthons like (Chloromethyl)diphenylphosphine oxide will be essential for driving innovation in the design and synthesis of next-generation therapeutics.
References
- Cooper, R. S. (1962). Vinyl diphenylphosphine oxide and method of producing same. U.S. Patent No. 3,035,096. Washington, DC: U.S.
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PubChem. (Chloromethyl)diphenylphosphine Oxide. [Link]
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XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1806-49-1. [Link]
- Fisher Scientific. Safety Data Sheet - Diphenylphosphine oxide. (This is for a related compound and used for general context on handling similar structures).
- TCI Chemicals. Safety Data Sheet - Methoxymethyl(diphenyl)phosphine Oxide. (This is for a related compound and used for general context on handling similar structures).
- Sigma-Aldrich. Safety Data Sheet - Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. (This is for a related compound and used for general context on handling similar structures).
- Thermo Fisher Scientific. Safety Data Sheet - Acetic acid. (This is for a common laboratory reagent and used for general safety context).
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YouTube. Merrifield Solid Phase Peptide Synthesis. [Link]
- 3M. Safety Data Sheet. (This is a general SDS example).
- ResearchGate. Diphenyl(vinyl)phosphine Oxide.
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RSC Publishing. Solid-phase peptide synthesis. [Link]
- ResearchGate. Synthesis of dimethyl(vinyl)phosphine oxide (7).
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Wikipedia. Vinyldiphenylphosphine. [Link]
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Sparrow. What are the potential applications of Chlorodiphenylphosphine in the field of medicine?. [Link]
- Sigma-Aldrich. Safety Data Sheet - Acetic acid. (This is for a common laboratory reagent and used for general safety context).
- Carl Roth. Safety Data Sheet: Acetic acid. (This is for a common laboratory reagent and used for general safety context).
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ResearchGate. Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. [Link]
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Aapptec. SYNTHESIS NOTES. [Link]
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UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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